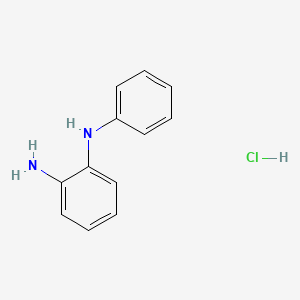

1-N-phenylbenzene-1,2-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-N-phenylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C12H13ClN2. It is a derivative of benzene and is characterized by the presence of a phenyl group attached to a benzene ring with two amine groups in the ortho positions. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Mechanism of Action

Mode of Action

It’s known that the compound can be synthesized from azobenzenes . The solvent-controllable photoreaction of 4-methoxyazobenzenes can afford N-arylbenzene-1,2-diamines . The exact interaction with its targets and the resulting changes are yet to be fully understood.

Pharmacokinetics

Therefore, the impact on bioavailability is currently unknown .

Result of Action

Compounds with a 1-phenyl-1h-benzimidazole skeleton have been studied for applications of platelet-derived growth factor receptor (pdgfr), cyclooxygenase (cox), and phosphodiesterase 10a inhibitors, as well as for many optoelectronic materials .

Biochemical Analysis

Cellular Effects

In terms of cellular effects, 1-N-phenylbenzene-1,2-diamine hydrochloride has been found to exhibit cytotoxic activity against certain cell lines, including A549 and MCF7 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are how this compound exerts its effects.

Preparation Methods

The synthesis of 1-N-phenylbenzene-1,2-diamine hydrochloride can be achieved through several methods. One common synthetic route involves the reduction of 2-nitrochlorobenzene with ammonia to form 2-nitroaniline, which is then reduced to 1-N-phenylbenzene-1,2-diamine. This intermediate is subsequently converted to its hydrochloride salt . Industrial production methods often involve the use of transition metal catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-N-phenylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form benzimidazole derivatives.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amine groups.

Substitution: It can undergo nucleophilic aromatic substitution reactions, where the amine groups are replaced by other functional groups. Common reagents used in these reactions include hydrochloric acid, zinc powder, and various organic solvents The major products formed from these reactions are often benzimidazole derivatives and other aromatic compounds.

Scientific Research Applications

While the search results do not directly detail the applications of "1-N-phenylbenzene-1,2-diamine hydrochloride," they do provide information on its synthesis, reactions, and related compounds, which can be helpful in deducing potential applications.

Synthesis and Reactions

- Synthesis of Benzimidazoles: N-Aryl-1,2-phenylenediamines, including 1-N-phenylbenzene-1,2-diamine, are important intermediates in the synthesis of various benzimidazole derivatives . Benzimidazoles have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .

- Reaction with Aldehydes: 1-N-phenylbenzene-1,2-diamine reacts with aldehydes like 4-bromobenzaldehyde under various conditions to yield 2-(4-bromophenyl)-1-phenyl-1H-benz[d]imidazole . The resulting benzimidazole derivative can then be used for various applications.

Potential Applications

Based on the information gathered, here are some potential applications of this compound and its derivatives:

- Pharmaceuticals: Benzimidazoles, which can be synthesized using 1-N-phenylbenzene-1,2-diamine, have a wide range of biological activities, including antiparasitic , anticancer, antiviral, and anti-inflammatory properties. Therefore, 1-N-phenylbenzene-1,2-diamine derivatives could be explored for drug development .

- Agrochemicals: Benzimidazole derivatives are used as fungicides, herbicides, and insecticides in agriculture. Compounds derived from 1-N-phenylbenzene-1,2-diamine might find applications in crop protection .

- Materials Science: Benzimidazoles are used in the preparation of polymers, dyes, and other functional materials. 1-N-phenylbenzene-1,2-diamine could be a building block for creating novel materials with specific properties .

Safety Information

- The safety data sheet indicates that this compound can be harmful if swallowed and causes skin irritation .

Experimental Procedures

The following table summarizes the different experimental procedures for reactions involving 1-N-phenylbenzene-1,2-diamine, based on the search results :

| Reactant | Reaction Conditions | Product | Yield |

|---|---|---|---|

| 4-bromobenzaldehyde | Sodium hydrogensulfite, N,N-dimethyl-formamide, 1 h | White powdery solid product | 92% |

| 4-bromobenzaldehyde | Sodium hydrogensulfite, N,N-dimethyl-formamide, 1 h, Reflux | White powder solid product | 89% |

| p-bromobenzaldehyde | Sodium metabisulfite, N,N-dimethyl-formamide, 90℃, 5 h, Inert atmosphere | White solid | 80% |

| 4-bromo-benzaldehyde | Benzene, 180℃, 6 h | Compound A | 60% |

| 4-bromobenzaldehyde | Toluene-4-sulfonic acid, Toluene, Heating/reflux, 16 h | 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole | 57.71% |

| 4-bromobenzaldehyde | Acetic acid, Reflux, 12 h | 2-(4-bromophenyl)-1-phenyl-1H-benz[d]imidazole | 49% |

| 4-bromobenzaldehyde | Oxone, N,N-dimethyl-formamide, 20 - 40℃, Inert atmosphere | 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole | 35% |

| 4-bromobenzaldehyde | Acetic acid, 140℃, Inert atmosphere | White solid powder | 23.6% |

These diverse synthetic approaches indicate the versatility of 1-N-phenylbenzene-1,2-diamine as a chemical intermediate .

Comparison with Similar Compounds

1-N-phenylbenzene-1,2-diamine hydrochloride can be compared with other similar compounds, such as:

N-phenylbenzene-1,3-diamine hydrochloride: This compound has a similar structure but with the amine groups in the meta positions.

N-phenyl-o-phenylenediamine: Another similar compound with the amine groups in the ortho positions but without the hydrochloride salt. The uniqueness of this compound lies in its specific substitution pattern and its ability to form stable hydrochloride salts, which enhances its solubility and reactivity in various chemical reactions.

Biological Activity

1-N-Phenylbenzene-1,2-diamine hydrochloride, commonly referred to as N1-phenylbenzene-1,2-diamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C12H12N2·HCl

- Molecular Weight : 184.24 g/mol

- CAS Number : 534-85-0

- Structure : The compound features a phenyl group attached to a benzene ring with two amine groups in the ortho position.

Antimicrobial Properties

Research indicates that 1-N-phenylbenzene-1,2-diamine exhibits antimicrobial properties against various pathogens. A study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes.

Antiparasitic Activity

The compound has shown promising results in antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that 1-N-phenylbenzene-1,2-diamine inhibits cruzain, a crucial cysteine protease in the parasite's life cycle. This inhibition leads to reduced parasite viability and proliferation.

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 | |

| Antibacterial | Escherichia coli | 20 | |

| Antiparasitic | Trypanosoma cruzi | 10 |

Cytotoxic Effects

In addition to its antimicrobial properties, 1-N-phenylbenzene-1,2-diamine has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that it induces apoptosis in various cancer cells through the activation of caspases and modulation of apoptotic pathways.

The biological activity of 1-N-phenylbenzene-1,2-diamine is primarily attributed to its ability to form hydrogen bonds with target biomolecules, leading to structural alterations and functional disruptions. For example:

- Antibacterial Action : The compound binds to bacterial cell membranes, causing permeability changes that lead to cell lysis.

- Inhibition of Cruzain : It competes with substrate binding sites on cruzain, effectively blocking the enzyme's activity and disrupting the parasite's metabolism.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that the compound significantly inhibited growth at concentrations lower than those required for traditional antibiotics. This suggests potential for development into a new class of antimicrobial agents.

- Chagas Disease Research : In vivo studies using murine models demonstrated that treatment with 1-N-phenylbenzene-1,2-diamine led to a significant reduction in parasitemia levels compared to untreated controls, indicating its potential as a therapeutic agent for Chagas disease.

Properties

IUPAC Name |

2-N-phenylbenzene-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9,14H,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAKPTLLVBBHMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.